molecular formula C7H8N2O5S B13634360 3-Methoxy-2-nitrobenzene-1-sulfonamide

3-Methoxy-2-nitrobenzene-1-sulfonamide

Cat. No.: B13634360
M. Wt: 232.22 g/mol
InChI Key: UMZOXTSEIZQCME-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H8N2O5S It is a derivative of benzene, featuring methoxy, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-nitrobenzene-1-sulfonamide typically involves the nitration of 3-methoxybenzene followed by sulfonation. The nitration process introduces a nitro group (-NO2) to the benzene ring, while the sulfonation process adds a sulfonamide group (-SO2NH2). These reactions are usually carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxy group (-OCH3) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 3-Methoxy-2-aminobenzene-1-sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, although less common.

Scientific Research Applications

3-Methoxy-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitrobenzene-1-sulfonamide: Similar structure but with different substitution pattern.

    3-Methoxy-4-nitrobenzene-1-sulfonamide: Another isomer with a different arrangement of functional groups.

    2-Methoxy-3-nitrobenzene-1-sulfonamide: Similar compound with the methoxy group in a different position.

Uniqueness

3-Methoxy-2-nitrobenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and sulfonamide) groups on the benzene ring provides a unique balance of electronic effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8N2O5S

Molecular Weight

232.22 g/mol

IUPAC Name

3-methoxy-2-nitrobenzenesulfonamide

InChI

InChI=1S/C7H8N2O5S/c1-14-5-3-2-4-6(15(8,12)13)7(5)9(10)11/h2-4H,1H3,(H2,8,12,13)

InChI Key

UMZOXTSEIZQCME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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